3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
Overview
Description
12-isopropyl-3,7-bis[(2-methyl-2-propen-1-yl)thio]-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine is a complex organic compound with a unique structure that incorporates multiple functional groups, including thioethers, pyrano, thieno, and triazolo rings
Preparation Methods
The synthesis of 12-isopropyl-3,7-bis[(2-methyl-2-propen-1-yl)thio]-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrano and thieno rings, followed by the introduction of the triazolo groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thioether groups.
Substitution: Nucleophilic substitution reactions can occur at the thioether groups, where nucleophiles such as halides or amines replace the existing substituents.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form new ring structures
Scientific Research Applications
12-isopropyl-3,7-bis[(2-methyl-2-propen-1-yl)thio]-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar compounds to 12-isopropyl-3,7-bis[(2-methyl-2-propen-1-yl)thio]-12,13-dihydro-10H-pyrano[4’,3’:4,5]thieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine include:
Thiodicarb: A compound with similar thioether and triazolo groups, used as an insecticide.
Propachlor: Contains similar structural elements and is used as a herbicide.
Methiocarb: Another compound with thioether groups, used as a pesticide .
Properties
IUPAC Name |
3,8-bis(2-methylprop-2-enylsulfanyl)-15-propan-2-yl-16-oxa-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6OS3/c1-11(2)9-30-21-25-23-18-17-14-7-15(13(5)6)29-8-16(14)32-19(17)28-20(27(18)21)24-26-22(28)31-10-12(3)4/h13,15H,1,3,7-10H2,2,4-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDZBSUINHDZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=C2C4=NN=C(N4C5=NN=C(N35)SCC(=C)C)SCC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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